1-Naphthylacetylspermine is a polyamine derivative that has gained attention in recent years due to its potential therapeutic and industrial applications. This compound is synthesized by the reaction of spermine with 1-naphthylacetyl chloride.
The most common method of synthesizing 1-naphthylacetylspermine is by the reaction of spermine with 1-naphthylacetyl chloride. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The efficiency and yield of this method depend on the purity of the starting materials and the reaction conditions. The yield of this reaction is typically around 50-60%. Environmental and safety considerations must be taken into account when synthesizing 1-naphthylacetylspermine. The starting materials and reagents used in this reaction can be hazardous and must be handled with care. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment should be worn.
Chemical Structure and Biological Activity
1-Naphthylacetylspermine has a similar structure to spermine, with an additional naphthylacetyl group attached to the amino group of one of the spermine molecules. This compound has been shown to have potent antiproliferative activity against cancer cells. The mechanism of action of 1-naphthylacetylspermine is not fully understood, but it is thought to involve the inhibition of polyamine biosynthesis and the induction of apoptosis.
1-Naphthylacetylspermine has been shown to have a variety of biological effects on cell function and signal transduction. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Potential therapeutic and toxic effects of 1-naphthylacetylspermine must be considered. While this compound has shown promise as a potential anticancer agent, further research is needed to determine its safety and efficacy in humans.
1-Naphthylacetylspermine has potential applications in medical research, environmental research, and industrial research. In medical research, this compound has been studied for its role in drug development and its potential as a therapeutic agent. Clinical trials have shown promising results in the treatment of cancer. In environmental research, 1-naphthylacetylspermine has been studied for its effects on ecosystems and its role in pollution management. This compound has been shown to have potential as a bioremediation agent for the removal of pollutants from contaminated soil and water. In industrial research, 1-naphthylacetylspermine has been studied for its use in manufacturing processes and its potential to improve product quality and efficiency. Health and safety considerations must be taken into account when using this compound in industrial applications.
Future Perspectives and Challenges
Current limitations in the use and study of 1-naphthylacetylspermine include its limited availability and the need for further research to determine its safety and efficacy in humans. Possible solutions and improvements include the development of more efficient synthesis methods and the use of this compound in combination with other anticancer agents. Future trends and prospects in the application of 1-naphthylacetylspermine in scientific research include the development of new therapeutic agents and the use of this compound in combination with other drugs to improve treatment outcomes. Further research is needed to fully understand the potential of this compound in medical, environmental, and industrial applications. Conclusion: 1-Naphthylacetylspermine is a promising compound with potential applications in medical, environmental, and industrial research. The synthesis of this compound must be carried out with caution due to the hazardous nature of the starting materials and reagents. Further research is needed to fully understand the biological activity and potential therapeutic and toxic effects of 1-naphthylacetylspermine.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NASPM trihydrochloride is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. It is a potent and specific inhibitor of Ca2+-permeable AMPA receptors and has been used in various research studies to investigate the role of AMPA receptors in various biological processes.
3-Pyridinemethanol is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Sirtuins (SIRTs) represent a distinct class of trichostatin A-insensitive lysyl-deacetylases (class III HDACs). Human SIRT1 is the homolog of yeast silent information regulator 2 (Sir2) and has been shown to regulate the activity of the p53 tumor suppressor and inhibit apoptosis. Small molecule activators of SIRT1, such as resveratrol, extend lifespan in yeast and C. elegans in a manner that resembles caloric restriction. SRT 1720 is a selective small molecule activator of SIRT1 that is 1,000-fold more potent than resveratrol (EC1.5 = 0.16 versus 46.2 µM, respectively). In diet-induced obese and diabetic leptin-deficient ob/ob mice, oral administration of 100 mg/kg SRT1720 once daily improves insulin sensitivity, lowers plasma glucose and increases mitochondrial capacity after one week of treatment. In Zucker fa/fa rats, SRT 1720 improves whole-body glucose homeostasis and insulin sensitivity in adipose tissue, skeletal muscle, and liver. SRT1720 hydrochloride is a selective activator of human SIRT1 (EC1.5 = 0.16 μM) versus the closest sirtuin homologues, SIRT2 and SIRT3 (SIRT2: EC1.5 = 37 μM；SIRT3: EC1.5 > 300 μM). IC50 Value: 0.16 μM(EC1.5 for SIRT1)Target: SIRT1SRT 1720 binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain and lower the Michaelis constant for acetylated substrates. In diet-induced obese and genetically obese mice, SRT1720 improved insulin sensitivity, lower plasma glucose, and increase mitochondrial capacity. Thus, SRT1720 is a promising new therapeutic agent for treating diseases of ageing such as type 2 diabetes.
MK-2894 is a highly potent and selective second generation EP4 antagonist.IC50 value:Target: EP4MK-2894 exhibits favorable pharmacokinetic profile in a number of preclinical species and potent anti-inflammatory activity in several animal models of pain/inflammation. MK-2894 also shows favorable GI tolerability profile in rats when compared to traditional NSAID indomethacin.
MK-2894 sodium salt is a highly potent and selective second generation EP4 antagonist.IC50 value:Target: EP4MK-2894 exhibits favorable pharmacokinetic profile in a number of preclinical species and potent anti-inflammatory activity in several animal models of pain/inflammation. MK-2894 also shows favorable GI tolerability profile in rats when compared to traditional NSAID indomethacin.
Quizalofop-p-ethyl is a selective herbicide that is widely used in agriculture to control grass weeds in crops such as soybeans, cotton, and peanuts. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides and is known for its high efficacy and low toxicity to non-target organisms. In recent years, quizalofop-p-ethyl has gained attention in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
D-3263 hydrochloride is an orally bioavailable (transient receptor potential melastatin member 8) TRPM8 agonist.D-3263 hydrochloride binds to and activates TRPM8, which may result in an increase in calcium and sodium entry; the disruption of calcium and sodium homeostasis; and the induction of cell death in TRPM8-expressing tumor cells. D-3263 hydrochloride may decrease dihydrotestosterone (DHT) levels, which may contribute to its inhibitory effects on prostate cancer and BPH.
Zinforo is a novel antibiotic drug that was approved by the US Food and Drug Administration (FDA) in 2014 for the treatment of acute bacterial skin and skin structure infections (ABSSSI). It is a member of the cephalosporin class of antibiotics and is marketed by AstraZeneca under the brand name Zinforo. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of Zinforo.